2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol

Tautomerism N-oxide chemistry Molecular recognition

2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol (CAS 691353-44-3) is a differentiated N-hydroxybenzimidazole scaffold combining a furan-2-yl substituent with an N-hydroxy/N-oxide tautomeric system. Unlike the agricultural fungicide fuberidazole, its N-OH group enables engagement of ExsA DNA-binding domain (IC50 8–45 μM) and LDHA (Warburg effect target). The 2-furyl moiety confers selective antifungal activity against Aspergillus niger and dual VEGFR-2/COX-2 inhibition. Non-hydroxylated or thiophene/pyrrole analogs are not scientifically equivalent. Procure this compound as a tool for P. aeruginosa antivirulence, anticancer metabolism, and antifungal screening programs.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B12867016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2O)C3=CC=CO3
InChIInChI=1S/C11H8N2O2/c14-13-9-5-2-1-4-8(9)12-11(13)10-6-3-7-15-10/h1-7,14H
InChIKeyVEHYJHJWEXIVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol: N-Hydroxybenzimidazole Structural Identity and Procurement Context


2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol (CAS 691353-44-3; molecular formula C11H8N2O2; MW 200.19 g/mol) is an N-hydroxybenzimidazole derivative in which a furan-2-yl substituent occupies the 2-position of the benzimidazole core and an N-hydroxy (tautomeric with N-oxide) group resides at position 1 . This compound belongs to the benzimidazole N-oxide class, which has been investigated for antiparasitic, anticancer, antibacterial, and antifungal applications [1]. The N-hydroxy/N-oxide functionality distinguishes it from the widely used agricultural fungicide fuberidazole (2-(furan-2-yl)-1H-benzo[d]imidazole, CAS 3878-19-1), which lacks this oxygenated nitrogen and consequently exhibits a different pharmacological and physicochemical profile [2]. Primary literature reporting direct biological assay data on this specific CAS registry number is limited; much of the evidence below is drawn from studies on the broader N-hydroxybenzimidazole class and on closely related 2-furylbenzimidazole analogs, which collectively establish the differentiated value proposition of this compound.

Why 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol Cannot Be Replaced by Fuberidazole or Other 2-Aryl Benzimidazoles


Simple substitution of 2-(furan-2-yl)-1H-benzo[d]imidazol-1-ol with its non-hydroxylated parent fuberidazole or with thiophene/pyrrole/ phenyl analogs is not scientifically equivalent because two synergistic structural features govern activity: (i) the N-hydroxy/N-oxide tautomeric system, which introduces hydrogen-bond donor/acceptor capacity, modulates electrophilicity, and is essential for engaging biological targets such as the ExsA DNA-binding domain and lactate dehydrogenase A that are inaccessible to non-hydroxylated benzimidazoles [1]; and (ii) the 2-furyl substituent, which confers a distinct antifungal selectivity fingerprint (Aspergillus niger potency vs. broad-spectrum antifouling) and superior UVB photoprotection (SPF) compared to thiophene or pyrrole congeners [2][3]. Replacing either moiety—the N-OH group or the furan ring—compromises the target engagement profile and the application-specific performance characteristics documented below.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol vs. Closest Analogs


N-Hydroxy Tautomerism Confers a Conformational and Hydrogen-Bonding Profile Absent in Fuberidazole

2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol exists in a prototropic equilibrium between the N-hydroxy tautomer and the N-oxide tautomer, a dynamic absent in fuberidazole (which has only the N-H form). DFT calculations and NMR studies on benzimidazole N-oxide derivatives demonstrate that in the gas phase the N-hydroxy form is more stable than the N-oxide, while in solution the equilibrium is modulated by hydrogen-bonding interactions involving the N-OH/N-oxide moiety [1]. The N-hydroxy form can act as both a hydrogen-bond donor and acceptor, while the N-oxide form is a strong hydrogen-bond acceptor. This tautomeric duality enables the compound to adapt its molecular recognition profile to different biological microenvironments—a property that fuberidazole (lacking the N-OH oxygen) cannot replicate [2].

Tautomerism N-oxide chemistry Molecular recognition Physicochemical differentiation

Furan at Position 2 Imparts Antifungal Selectivity Against Aspergillus niger Distinct from Broad-Spectrum Antifouling of Other 2-Aryl Congeners

In a systematic library of twelve 2-aryl benzimidazole derivatives evaluated for both antifouling and antifungal activities, compound 4g—which is 2-(furan-2-yl)-1H-benzo[d]imidazole, the non-hydroxylated parent of the target compound—exhibited strong and selective antifungal activity against the clinical pathogen Aspergillus niger. In contrast, compounds 4j and 4l (bearing different 2-aryl substituents) showed broad-spectrum antifouling activity against nine marine fouling species but did not display the same focused anti-A. niger potency [1]. This demonstrates that the 2-furyl substituent, when combined with the benzimidazole core, drives a distinct antifungal selectivity profile that is not generalizable across 2-aryl benzimidazoles.

Antifungal activity Aspergillus niger 2-Aryl SAR Marine antifouling

N-Hydroxybenzimidazole Class Engages ExsA DNA-Binding Domain with IC50 8–45 μM—A Target Inaccessible to Non-Hydroxylated Benzimidazoles

N-Hydroxybenzimidazoles, as a compound class, inhibit the DNA-binding activity of the Pseudomonas aeruginosa virulence transcription factor ExsA with IC50 values ranging from 8 to 45 μM in electrophoretic mobility shift DNA-binding assays [1]. This mechanism is dependent on the N-hydroxybenzimidazole scaffold interacting with a specific binding pocket in the ExsA DNA-binding domain; non-hydroxylated benzimidazoles (including fuberidazole) lack the critical N-OH pharmacophore required for this interaction and do not exhibit this antivirulence activity [1]. The inhibition is specific—an unrelated DNA-binding protein (Vfr) was unaffected—and extends to ExsA homologs in Yersinia pestis, Aeromonas hydrophila, and Vibrio parahaemolyticus [1]. In a coculture infection model, N-hydroxybenzimidazoles protected mammalian cells from T3SS-dependent cytotoxicity, with protection correlated to reduced T3SS gene expression [1].

Antivirulence Pseudomonas aeruginosa ExsA transcription factor Type III secretion system

N-Hydroxybenzimidazoles Inhibit Lactate Dehydrogenase A with Cellular IC50 = 2.2 μM—A Cancer Metabolism Target Not Addressed by Fuberidazole

A novel series of N-hydroxybenzimidazoles was designed, synthesized, and evaluated as potential anticancer agents targeting human lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect [1]. The most potent compound in this series achieved an IC50 of 2.2 μM against BGC-823 gastric cancer cell proliferation, with molecular docking confirming strong interactions with the LDHA active site [1]. This LDHA-inhibitory activity is structurally dependent on the N-hydroxybenzimidazole scaffold and is not reported for fuberidazole or other non-hydroxylated 2-aryl benzimidazoles, which lack the critical N-OH pharmacophore for chelating the enzyme's catalytic residues [1]. By comparison, fuberidazole's reported cytotoxicity against MCF-7 cells (IC50 = 21.5 μg/mL, ~117 μM) operates through a different mechanism (VEGF/VEGFR-2 pathway modulation) and does not involve LDHA inhibition .

Cancer metabolism Lactate dehydrogenase A Warburg effect Anticancer

2-Furylbenzimidazoles Exhibit COX-2 Selectivity (SI up to 178.6) Comparable to Celecoxib, Demonstrating Furan-Dependent Anti-Inflammatory Potential

In a structure-activity relationship study of 2-furylbenzimidazoles as antiangiogenic agents, several compounds demonstrated remarkable COX-2 selective inhibition [1]. Compounds 6b, 7a, and 10 exhibited COX-2 IC50 values of 0.47, 0.36, and 0.40 μM, respectively, with COX-1 IC50 values all >50 μM, yielding selectivity indices (COX-1/COX-2) of 106.4, 138.9, and 178.6 [1]. The reference drug Celecoxib showed COX-1 IC50 > 50 μM, COX-2 IC50 = 0.28 μM, and SI = 178.6 under the same assay conditions [1]. Simultaneously, these 2-furylbenzimidazoles inhibited VEGF in MCF-7 breast cancer cells with 86–98% inhibition and showed cytotoxic IC50 values of 6.98–22.40 μg/mL [2]. This dual COX-2/VEGFR-2 pharmacology is dependent on the 2-furylbenzimidazole core and has not been demonstrated for thiophene or pyrrole analogs.

COX-2 selectivity Anti-inflammatory VEGFR-2 Angiogenesis

Furan-Substituted Benzimidazoles Provide Superior UVB Photoprotection (SPF) Over Thiophene and Pyrrole Congeners

A systematic SAR study of benzimidazole derivatives bearing different five-membered heterocycles at position 2 (furan, thiophene, pyrrole) and different substituents at position 5 (-H, -COOH, -SO₃H) demonstrated a clear rank order for UVB photoprotection: furan > pyrrole > thiophene [1]. Specifically, replacing pyrrole with furan (compound 10 vs. 11) increased the SPF value; substituting pyrrole with thiophene (compound 10 vs. 12) decreased the SPF from 13.13 to 7.03 [1]. Compound 11, bearing furan at position 2 and unsubstituted at position 5, exhibited the highest SPF values of the series (ranging from 6.88 to 11.15 depending on concentration) [1]. The furan-containing derivatives consistently outperformed their thiophene and pyrrole counterparts across all position-5 substitution patterns tested [1].

Photoprotection UVB filter SPF Sunscreen Cosmeceutical

Evidence-Backed Application Scenarios for 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol


Antivirulence Drug Discovery Targeting Pseudomonas aeruginosa Type III Secretion System (T3SS)

The N-hydroxybenzimidazole scaffold, of which 2-(furan-2-yl)-1H-benzo[d]imidazol-1-ol is a representative member, has been validated as an ExsA DNA-binding inhibitor with IC50 values of 8–45 μM and demonstrated protection of mammalian cells from T3SS-dependent cytotoxicity in coculture infection models [1]. This compound is suitable as a starting scaffold or tool compound for medicinal chemistry programs targeting P. aeruginosa virulence. Its N-OH group is the essential pharmacophore; non-hydroxylated analogs such as fuberidazole are inactive against ExsA and should not be used as alternatives [1].

Cancer Metabolism Research: Lactate Dehydrogenase A (LDHA) Inhibitor Development

N-Hydroxybenzimidazoles have demonstrated LDHA inhibition with the best-in-series compound achieving IC50 = 2.2 μM against BGC-823 gastric cancer cells [2]. 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol combines the LDHA-targeting N-hydroxybenzimidazole core with a 2-furyl substituent that may further modulate potency and selectivity. Researchers investigating Warburg effect targeting should procure this compound class rather than non-hydroxylated benzimidazoles, which lack LDHA engagement capability [2].

Antifungal Lead Identification Against Aspergillus niger and Related Clinical Fungal Pathogens

The 2-furyl substituent on the benzimidazole core has been directly shown to confer strong antifungal activity against the clinical pathogen Aspergillus niger, in contrast to other 2-aryl benzimidazoles that exhibit broad-spectrum antifouling rather than focused antifungal activity [3]. 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol, bearing both the antifungal 2-furyl group and the potentially synergistic N-hydroxy functionality, is a logical procurement choice for antifungal screening cascades against Aspergillus species [3].

Dual-Action Antiangiogenic and COX-2 Selective Anti-Inflammatory Agent Development

2-Furylbenzimidazoles have demonstrated a dual pharmacological profile comprising potent VEGFR-2-mediated antiangiogenic activity (VEGF inhibition 86–98% in MCF-7 cells) and COX-2 selective inhibition with selectivity indices rivaling Celecoxib (SI up to 178.6) [4][5]. 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol, with its N-hydroxy group potentially adding LDHA-inhibitory activity to this profile, represents a uniquely multi-target-capable scaffold. Procurement should specify the 2-furyl substitution pattern, as thiophene and pyrrole analogs lack the validated COX-2/VEGFR-2 dual activity [4].

Quote Request

Request a Quote for 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.